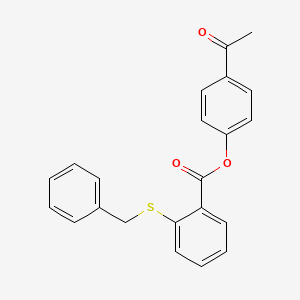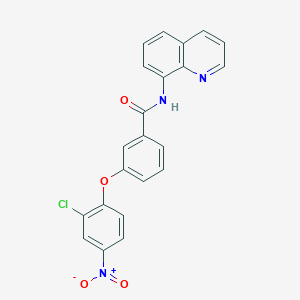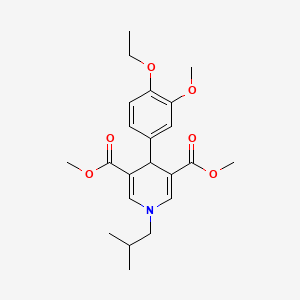![molecular formula C19H19ClN2O4 B3546357 1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE](/img/structure/B3546357.png)
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE
Overview
Description
1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azepane ring, a chlorinated nitrophenoxy group, and a phenylmethanone moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the nitrophenoxy intermediate, which is then reacted with an azepane derivative under controlled conditions. Common reagents used in these reactions include strong bases and solvents like ethanol or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-chloro-4-nitrophenoxy)benzoyl]azepane
- 4-(1-azepanyl)-2-chloro-5-fluorophenylmethanone
Uniqueness
1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
azepan-1-yl-[4-(2-chloro-4-nitrophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-17-13-15(22(24)25)7-10-18(17)26-16-8-5-14(6-9-16)19(23)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJVDMJOUZOKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546293.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3546304.png)
![N-(tert-butyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546312.png)

![Methyl 2-[[5-chloro-2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate](/img/structure/B3546321.png)
![1-(4-fluorophenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3546335.png)
![2-[(2-cyanophenyl)thio]-N-(2-ethyl-6-methylphenyl)benzamide](/img/structure/B3546336.png)


![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546348.png)
![4-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3546351.png)
![N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3546365.png)
![N-methyl-2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3546368.png)
![2-{5-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-4-chlorophenol](/img/structure/B3546375.png)
